molecular formula C14H17N3O3 B3782534 N-(2-methoxyethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(2-methoxyethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3782534
M. Wt: 275.30 g/mol
InChI Key: JJYBLXSAXDQXBZ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a methoxyethyl group, and a phenoxymethyl group, making it a versatile molecule for scientific research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-3-carboxamide as the core structure.

  • Reaction Steps:

    • The phenoxymethyl group can be introduced through a nucleophilic substitution reaction where phenol reacts with a suitable halide derivative of the pyrazole.

    • The methoxyethyl group can be added via an alkylation reaction using 2-methoxyethanol and a suitable catalyst.

  • Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The phenoxymethyl group can undergo oxidation to form phenolic derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) are typically employed.

Major Products Formed:

  • Oxidation Products: Phenolic acids and quinones.

  • Reduction Products: Pyrazoline derivatives.

  • Substitution Products: Various alkylated or arylated pyrazoles.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-8-7-15-14(18)13-9-11(16-17-13)10-20-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYBLXSAXDQXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NNC(=C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: It has potential as a bioactive molecule in drug discovery and development.

  • Medicine: It may serve as a lead compound for developing new therapeutic agents.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenoxymethyl group may interact with enzymes or receptors, while the pyrazole ring can bind to nucleic acids or proteins, influencing biological processes.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)acrylamide: Similar in structure but lacks the phenoxymethyl group.

  • 1H-pyrazole-3-carboxamide derivatives: Variants with different substituents on the pyrazole ring.

  • Phenol derivatives: Compounds with phenolic groups but different core structures.

Uniqueness: The combination of the pyrazole ring, methoxyethyl group, and phenoxymethyl group in this compound provides unique chemical and biological properties that distinguish it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-(2-methoxyethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

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